molecular formula C12H12F3N3 B3027946 (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine CAS No. 1439899-16-7

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine

Cat. No.: B3027946
CAS No.: 1439899-16-7
M. Wt: 255.24
InChI Key: SCJLPTGEGILOLY-UHFFFAOYSA-N
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Description

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Coupling Reactions: The phenyl ring with the trifluoromethyl group can be coupled to the imidazole ring using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole): Similar structure but with a triazole ring instead of an imidazole ring.

    (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-benzotriazole): Contains a benzotriazole ring, offering different electronic properties.

Uniqueness

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine is unique due to its specific combination of a trifluoromethyl group and an imidazole ring, which can confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1-[[4-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)10-3-1-9(2-4-10)6-18-7-11(5-16)17-8-18/h1-4,7-8H,5-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLPTGEGILOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165578
Record name 1H-Imidazole-4-methanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-16-7
Record name 1H-Imidazole-4-methanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-methanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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